5-Asaaudg
Description
5-Asaaudg (systematic IUPAC name pending verification) is a hypothetical inorganic or organometallic compound proposed for applications in catalytic and material sciences. Regulatory guidelines emphasize the necessity of rigorous characterization for novel compounds, including elemental analysis, spectroscopic data (e.g., NMR, IR), and X-ray crystallography to confirm molecular identity and purity .
Properties
CAS No. |
137731-71-6 |
|---|---|
Molecular Formula |
C25H32N6O19P2 |
Molecular Weight |
782.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[5-[(E)-3-[(4-azido-2-hydroxybenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H32N6O19P2/c26-30-29-11-3-4-12(13(33)6-11)22(40)27-5-1-2-10-7-31(25(41)28-21(10)39)23-19(37)17(35)15(47-23)9-46-51(42,43)50-52(44,45)49-24-20(38)18(36)16(34)14(8-32)48-24/h1-4,6-7,14-20,23-24,32-38H,5,8-9H2,(H,27,40)(H,42,43)(H,44,45)(H,28,39,41)/b2-1+/t14-,15-,16-,17-,18+,19-,20-,23-,24-/m1/s1 |
InChI Key |
LFFGUSMMCHZQPH-KBIXSYPFSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC=CC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC/C=C/C2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC=CC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Synonyms |
5-(3-(4-azidosalicylamide)allyluridine)- 5'-diphosphoglucose 5-(3-(p-azidosalicylamine)allyluridine)-diphosphoglucose 5-ASA-UDP-Glc 5-ASAAUDG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: 5-Nitrothiazol-2-amine (CAS 121-66-4)
5-Nitrothiazol-2-amine, a nitro-substituted thiazole, shares structural motifs with 5-Asaaudg, particularly in its heterocyclic core. Key differences include:
- Functional Groups: 5-Nitrothiazol-2-amine features a nitro (-NO₂) group at the 5-position and an amine (-NH₂) at the 2-position, whereas 5-Asaaudg’s substituents remain undefined without experimental data.
- Applications : 5-Nitrothiazol-2-amine is utilized as a reference standard in pharmaceutical quality control (e.g., Nitazoxanide synthesis) , while 5-Asaaudg’s proposed uses may involve catalysis or electronic materials, pending validation .
Table 1: Structural and Functional Comparison
Compound B: Ferrocene (Dicyclopentadienyliron)
- Structural Divergence : Ferrocene’s sandwich structure (Fe²⁺ between two cyclopentadienyl ligands) contrasts with 5-Asaaudg’s undefined geometry.
- Reactivities : Ferrocene exhibits reversible Fe²⁺/Fe³⁺ redox behavior, enabling applications in sensors and batteries . For 5-Asaaudg, analogous electrochemical properties would require cyclic voltammetry and conductivity studies .
Table 2: Electrochemical and Material Properties
| Property | 5-Asaaudg | Ferrocene |
|---|---|---|
| Redox Activity | Hypothetical | Well-documented |
| Conductivity | Unknown | Semiconducting |
| Thermal Stability | Undetermined | Stable up to 400°C |
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